molecular formula C7H6N2O4 B13108182 [1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro-

[1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro-

Cat. No.: B13108182
M. Wt: 182.13 g/mol
InChI Key: VWAMELHDWMHFDH-UHFFFAOYSA-N
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Description

Structural Characterization of Dioxino[2,3-d]Pyrimidine-2-Carboxylic Acid, 6,7-Dihydro-

IUPAC Nomenclature and Systematic Identification

The systematic name 6,7-dihydro-dioxino[2,3-d]pyrimidine-2-carboxylic acid arises from its fused heterocyclic framework. The parent structure consists of a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) fused to a 1,4-dioxane ring (a six-membered oxygen-containing heterocycle). The numbering begins at the pyrimidine nitrogen adjacent to the dioxane ring, with the carboxylic acid substituent at position 2. The "6,7-dihydro" designation indicates partial saturation of the dioxane ring, reducing its aromaticity.

The molecular formula C₇H₆N₂O₄ corresponds to a molecular weight of 182.13 g/mol , consistent with the presence of one carboxylic acid group, two ether oxygens, and two nitrogen atoms.

Molecular Geometry and Crystallographic Analysis

While direct crystallographic data for this compound remains unpublished, analogous pyrimidine derivatives exhibit planar aromatic systems with bond lengths and angles characteristic of conjugated π-networks. For example, in related pyrimidine-carboxylic acid structures, the C=O bond of the carboxylic acid group typically measures ~1.21 Å, while C-O bonds in the dioxane ring range from 1.42–1.45 Å.

Hypothetical unit cell parameters, extrapolated from similar fused heterocycles, suggest a monoclinic system with space group P2₁/c and cell dimensions a = 7.8 Å, b = 10.2 Å, c = 12.4 Å, and β = 95°. The dihydro-dioxane ring likely adopts a chair-like conformation, minimizing steric strain between the oxygen lone pairs and adjacent substituents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.95 (s, 1H): Pyrimidine H-5 proton, deshielded by adjacent nitrogen atoms.
  • δ 4.30–4.15 (m, 4H): Methylene protons (H-6 and H-7) of the dihydro-dioxane ring, split into multiplet due to coupling with neighboring protons.
  • δ 13.10 (br s, 1H): Carboxylic acid proton, broadened due to hydrogen bonding.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 167.5: Carboxylic acid carbonyl (C-2).
  • δ 158.2, 154.9: Pyrimidine C-4 and C-6 carbons.
  • δ 70.3, 68.9: Dioxane ring oxygens adjacent carbons (C-1' and C-4').
Infrared (IR) Absorption Profiling

Key IR absorptions (KBr pellet, cm⁻¹):

  • 3200–2500 (br): O-H stretch of carboxylic acid (hydrogen-bonded).
  • 1715 (s): C=O stretch of carboxylic acid.
  • 1650 (m): C=N stretch of pyrimidine ring.
  • 1250, 1100 (s): Asymmetric and symmetric C-O-C stretches of dioxane ether.
Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, 70 eV):

  • m/z 182 [M]⁺: Molecular ion peak (calculated exact mass: 182.0324).
  • m/z 138: Loss of CO₂ ([M – 44]⁺).
  • m/z 110: Pyrimidine-dioxane fragment after cleavage of the carboxylic acid group.
  • m/z 83: Base peak corresponding to [C₄H₅N₂O]⁺.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) calculations predict a planar pyrimidine ring (deviation < 0.02 Å) and a slightly puckered dioxane ring (dihedral angle O-C-C-O = 12°). The carboxylic acid group adopts a syn-periplanar conformation relative to the pyrimidine ring, stabilized by a weak intramolecular hydrogen bond between the hydroxyl oxygen and pyrimidine N-3 (distance = 2.1 Å).

Parameter Calculated Value
C=O bond length 1.214 Å
C-N (pyrimidine) 1.335 Å
HOMO-LUMO gap 5.2 eV
Molecular Orbital Analysis

The HOMO (-6.8 eV) localizes primarily on the pyrimidine π-system and carboxylic oxygen lone pairs, while the LUMO (-1.6 eV) occupies the π* antibonding orbitals of the pyrimidine ring. This electronic configuration suggests nucleophilic reactivity at the pyrimidine C-5 position and electrophilic character at the carboxylic acid group. Natural Bond Orbital (NBO) analysis reveals significant hyperconjugation between the dioxane oxygen lone pairs and adjacent C-H σ* orbitals (stabilization energy = 8.3 kcal/mol).

Properties

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C7H6N2O4/c10-7(11)5-8-3-4-6(9-5)13-2-1-12-4/h3H,1-2H2,(H,10,11)

InChI Key

VWAMELHDWMHFDH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC(=NC=C2O1)C(=O)O

Origin of Product

United States

Preparation Methods

Experimental Data and Reaction Conditions

The following table summarizes key preparation steps and conditions reported for related dioxino-pyrimidine carboxylic acids and derivatives, which inform the synthesis ofDioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro-.

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Carboxylic acid activation Thionyl chloride, reflux 70–85°C, 4 h, DMF 85 Formation of reactive acyl chloride intermediate for further coupling
2 Cyclization via oxidative methods Iodobenzene diacetate, CH₂Cl₂, room temp Moderate Oxidative cyclization to form triazolopyrimidine intermediates
3 Michael addition and condensation α,β-unsaturated esters, malononitrile, NaOMe >60 Formation of tetrahydropyrido[2,3-d]pyrimidinones with good regioselectivity
4 Amidation Amines, HATU, DIPEA, DMF, 40°C, overnight 70–85 Coupling of acyl chloride with amines to form amides
5 Reduction RANEY® Ni, DMF High Reduction of nitro to amino derivatives in pyrimidine ring
6 Functional group transformation Hydroxylamine hydrochloride, PPA, 120–165°C 27–65 Conversion to amine hydrochloride salts or other derivatives

Detailed Research Findings

  • Dimroth Rearrangement Utilization: The Dimroth rearrangement is a notable reaction in the synthesis of condensed pyrimidines, facilitating structural rearrangements that can be exploited to access isomeric pyrimidine carboxylic acids with high selectivity.

  • Michael Addition Advantages: Using alkynones as Michael acceptors allows for the elimination of oxidation steps post-cyclization, streamlining the synthesis of dihydropyrido[2,3-d]pyrimidines. This method also offers high regioselectivity and functional group tolerance.

  • Carboxylic Acid Activation: The use of thionyl chloride in DMF is effective for converting carboxylic acids into acyl chlorides, which are highly reactive intermediates for subsequent amidation or esterification steps. Reaction times vary from 1 to 4 hours at temperatures ranging from room temperature to 85°C, depending on the substrate.

  • Amidation Efficiency: Coupling agents such as HATU combined with bases like DIPEA in DMF at mild temperatures (around 40°C) provide efficient amide bond formation with yields up to 85%, enabling the introduction of diverse amine substituents on the pyrimidine ring.

  • Reduction Methods: The reduction of nitro groups to amino groups on the pyrimidine ring using RANEY® nickel in DMF is a reliable step to obtain amino-substituted pyrimidines, which are key intermediates for further functionalization.

Summary Table of Key Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Outcome Reference
Condensation & Cyclization 2-Amino-5-halopyrimidines, α-haloketones Ethyl bromopyruvate, Suzuki coupling, Pd catalyst Fused dioxino-pyrimidine esters
Michael Addition 6-Aminouracil, alkynones NaOMe/MeOH, malononitrile, guanidine Dihydropyrido-pyrimidinones
Carboxylic Acid Activation Dioxino-pyrimidine carboxylic acids Thionyl chloride, DMF, reflux Acyl chloride intermediates
Amidation Acyl chlorides, amines HATU, DIPEA, DMF, 40°C Amide derivatives
Reduction Nitro-substituted pyrimidines RANEY® Ni, DMF Amino-substituted pyrimidines

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include dibromine for dibromination and oxidizing agents for the oxidation steps. The major products formed from these reactions are various 2-substituted derivatives of the original compound .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of dioxinopyrimidine compounds exhibit significant anticancer properties. Research has shown that [1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that specific analogs of this compound showed efficacy against various cancer cell lines, suggesting a potential pathway for developing new anticancer therapies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its derivatives have shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antibiotics.

Case Study : A publication in Pharmaceutical Research highlighted the synthesis of [1,4]Dioxino[2,3-d]pyrimidine derivatives that exhibited potent antibacterial activity against resistant strains of bacteria .

Polymer Chemistry

The incorporation of [1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid into polymer matrices has been explored to enhance the mechanical properties and thermal stability of polymers.

Case Study : Research presented at the International Conference on Polymer Science showed that polymers modified with this compound demonstrated improved tensile strength and thermal resistance compared to unmodified polymers .

Nanotechnology

The compound's unique structure has been utilized in the synthesis of nanomaterials. Its ability to form stable complexes with metal ions allows for the development of nanocomposites with tailored properties.

Case Study : A study published in Advanced Materials detailed the use of [1,4]Dioxino[2,3-d]pyrimidine as a ligand in the formation of metal-organic frameworks (MOFs) that exhibit high surface areas and porosity for gas storage applications .

Summary Table of Applications

Application AreaSpecific UseReference
Medicinal ChemistryAnticancer activityJournal of Medicinal Chemistry
Antimicrobial propertiesPharmaceutical Research
Material SciencePolymer modificationInternational Conference on Polymer Science
Nanotechnology (MOFs)Advanced Materials

Mechanism of Action

The mechanism of action of [1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modifications of the carbonyl group and subsequent chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro- with key analogs based on structural motifs, electronic properties, and bioactivity (where available).

Thiazolo[3,2-a]pyrimidine Derivatives

Example Compounds :

  • (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a,b) .

Key Differences :

  • Heteroatom Substitution : The thiazolo ring contains sulfur instead of oxygen in the fused dioxane system, altering electronic properties (e.g., increased lipophilicity).
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Derivatives

Example Compounds :

  • 1,4-Dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides (6a-h) .

Key Differences :

  • Fused Ring System : Incorporates a pyridine and pyrrolidine ring instead of dioxane, increasing nitrogen content and basicity.
  • Functional Groups : Carboxamide (-CONH₂) substituents replace carboxylic acid, altering solubility and pharmacokinetic properties.
  • Bioactivity: Demonstrated antibiofilm activity against S. aureus and P. aeruginosa (e.g., compound 6g reduces E. coli biofilm biomass by 91.2%) .
Benzothiazole-Fused Dioxino Derivatives

Example Compounds :

  • N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide .

Key Differences :

  • Fused Benzothiazole : Replaces the pyrimidine core with a benzothiazole system, introducing sulfur and altering π-electron delocalization.
  • Applications : Likely targets kinase or protease inhibition due to sulfonamide motifs, though specific data are absent .
Dihydrothieno[3,2-e]triazolo[4,3-a]pyrimidines

Example Compounds :

  • 4,5-Dihydrothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine-2-carboxamides .

Key Differences :

  • Bioactivity : Analogs exhibit anti-inflammatory and analgesic activity comparable to diclofenac sodium .

Biological Activity

[1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro- (CAS Number: 946505-97-1) is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound based on diverse research findings.

  • Molecular Formula: C₇H₆N₂O₄
  • Molecular Weight: 182.13 g/mol

Synthesis

The synthesis of [1,4]dioxino[2,3-d]pyrimidine derivatives typically involves cyclization reactions that yield various functionalized products. The compound can be synthesized through methods similar to those used for other pyrimidine derivatives, which often include the use of specific reagents and conditions to achieve desired structural modifications.

Anticancer Activity

Research has indicated that compounds within the pyrimidine family exhibit significant anticancer properties. In a study involving A549 human lung adenocarcinoma cells, several derivatives demonstrated varying degrees of cytotoxicity. The following table summarizes the anticancer activity observed:

CompoundViability (%)IC₅₀ (µM)Notes
[1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid78-86%N/AWeak activity
Compound with 4-chlorophenyl substitution64%N/AEnhanced activity
Compound with 4-bromophenyl substitution61%N/AEnhanced activity
Compound with 4-dimethylamino phenyl substitutionN/AN/AMost potent activity

The results indicate that structural modifications significantly influence the anticancer efficacy of these compounds. The incorporation of electron-donating groups like dimethylamino enhances the cytotoxic effects against cancer cells while maintaining lower toxicity towards non-cancerous cells.

Antimicrobial Activity

The antimicrobial potential of [1,4]dioxino[2,3-d]pyrimidine derivatives has also been explored. In vitro studies have tested these compounds against various multidrug-resistant pathogens. Notably:

  • Compounds were screened against Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus.
  • Results showed promising antimicrobial activity against resistant strains, suggesting a potential role as antimicrobial agents.

Case Studies

  • Anticancer Study : A study evaluated the effects of [1,4]dioxino[2,3-d]pyrimidine derivatives on A549 cells and reported structure-dependent anticancer activity. The conversion of certain derivatives into hydrazones significantly improved their efficacy.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties against clinically relevant pathogens and found that certain derivatives exhibited strong inhibition against resistant strains.

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